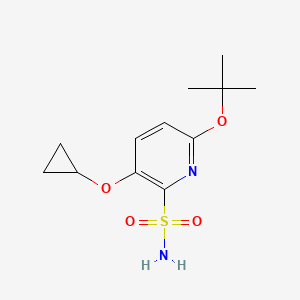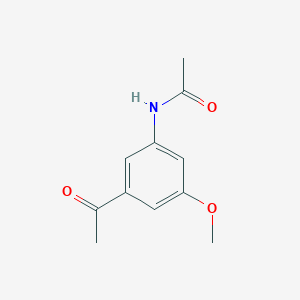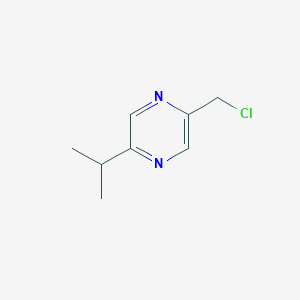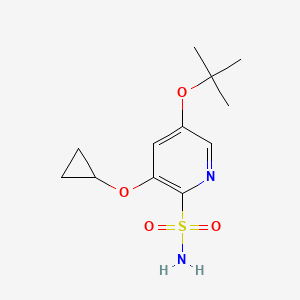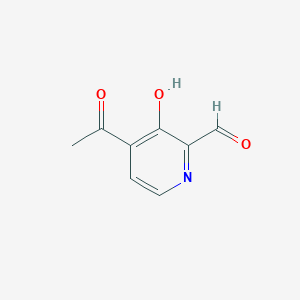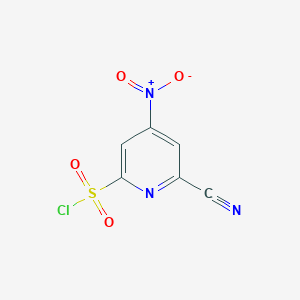
6-Cyano-4-nitropyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClN3O4S and a molecular weight of 247.62 g/mol . This compound is known for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-cyano-2-pyridinesulfonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-4-nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the electron-withdrawing nature of the cyano and nitro groups.
Oxidation: The sulfonyl chloride group can be oxidized to sulfonic acid derivatives using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products Formed
Scientific Research Applications
6-Cyano-4-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyano-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The electron-withdrawing groups (cyano and nitro) make the pyridine ring highly electrophilic, facilitating nucleophilic attack at specific positions on the ring . This reactivity is exploited in the synthesis of complex organic molecules and in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Cyano-4-nitropyridine-2-sulfonyl chloride is unique due to the presence of both cyano and nitro groups, which significantly enhance its reactivity towards nucleophiles compared to other similar compounds. This makes it a valuable reagent in organic synthesis and in the development of biologically active molecules .
Properties
Molecular Formula |
C6H2ClN3O4S |
|---|---|
Molecular Weight |
247.62 g/mol |
IUPAC Name |
6-cyano-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClN3O4S/c7-15(13,14)6-2-5(10(11)12)1-4(3-8)9-6/h1-2H |
InChI Key |
JBUWPERKVDKFIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


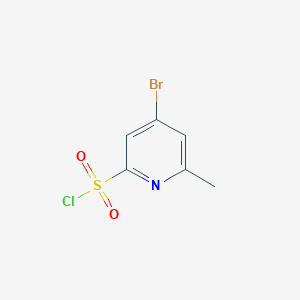
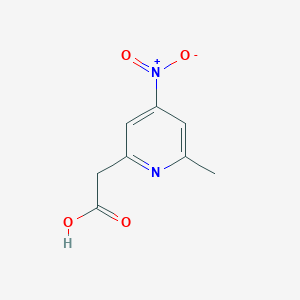
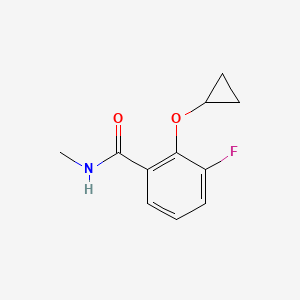
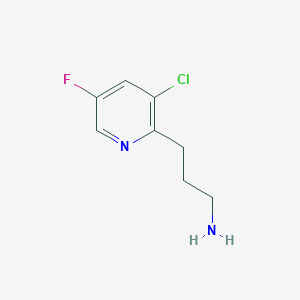
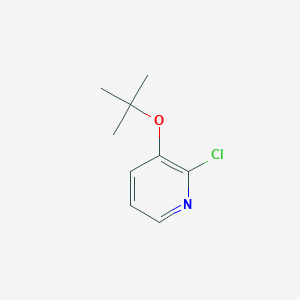
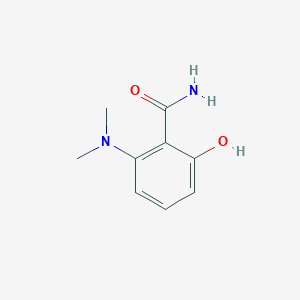
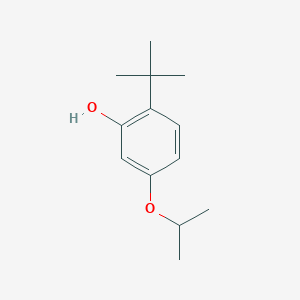
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
